N-(4-chlorophenyl)-1,4-bis(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide
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Overview
Description
N-(4-chlorophenyl)-1,4-bis(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide is a complex organic compound with a unique structure that includes multiple aromatic rings and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-1,4-bis(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide typically involves multi-step organic reactions. One common method includes the cyclocondensation of substituted anilines with appropriate aldehydes or ketones, followed by further functionalization to introduce the methoxy and chlorophenyl groups. The reaction conditions often require the use of catalysts, such as Lewis acids, and may involve heating under reflux .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-1,4-bis(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
N-(4-chlorophenyl)-1,4-bis(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism by which N-(4-chlorophenyl)-1,4-bis(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide exerts its effects is not fully understood. it is believed to interact with various molecular targets through its aromatic and heterocyclic components. These interactions can affect the function of enzymes, receptors, and other proteins, leading to a range of biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other diazacyclopenta[cd]azulene derivatives, such as:
- N-(4-chlorophenyl)-1,4-bis(4-chlorophenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide
- N-(4-methoxyphenyl)-1,4-bis(4-chlorophenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide
Uniqueness
What sets N-(4-chlorophenyl)-1,4-bis(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide apart is its specific combination of functional groups, which confer unique chemical and physical properties. These properties make it particularly valuable in research and industrial applications where specific reactivity or stability is required .
Properties
Molecular Formula |
C31H28ClN3O2S |
---|---|
Molecular Weight |
542.1 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2,6-bis(4-methoxyphenyl)-1,4-diazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide |
InChI |
InChI=1S/C31H28ClN3O2S/c1-36-24-14-6-20(7-15-24)27-19-35-29(30(38)33-23-12-10-22(32)11-13-23)28(21-8-16-25(37-2)17-9-21)26-5-3-4-18-34(27)31(26)35/h6-17,19H,3-5,18H2,1-2H3,(H,33,38) |
InChI Key |
PGTGQWLIJQXYCE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=C(C4=C3N2CCCC4)C5=CC=C(C=C5)OC)C(=S)NC6=CC=C(C=C6)Cl |
Origin of Product |
United States |
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